2-Allyl-6-fluorocyclohexan-1-one
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Overview
Description
2-Allyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Allylation of 2-Fluorocyclohexanone
Starting Material: 2-Fluorocyclohexanone
Reagents: Allyl bromide, base (e.g., potassium carbonate)
Solvent: Acetone or DMF (Dimethylformamide)
Conditions: Reflux for several hours
Procedure: The reaction involves the nucleophilic substitution of the fluorine atom by the allyl group in the presence of a base, resulting in the formation of 2-Allyl-6-fluorocyclohexan-1-one.
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Industrial Production Methods
Large-Scale Synthesis: The industrial synthesis of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer.
Catalysts: Transition metal catalysts (e.g., palladium or nickel) may be used to enhance the reaction rate and selectivity.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the allyl group can lead to the formation of 2-Fluoro-6-oxo-cyclohexanone.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperatures
Products: Reduction of the carbonyl group results in the formation of 2-Allyl-6-fluorocyclohexanol.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Room temperature or under UV light
Products: Substitution reactions can introduce other functional groups at the allyl position, leading to various derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: 2-Allyl-6-fluorocyclohexan-1-one serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving fluorinated compounds.
Medicine
Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-Allyl-6-fluorocyclohexan
Properties
Molecular Formula |
C9H13FO |
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Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-fluoro-6-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H13FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2,7-8H,1,3-6H2 |
InChI Key |
RIDRSQFKFUVHEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC(C1=O)F |
Origin of Product |
United States |
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